Cas no 521-34-6 (Sciadopitysin)

Sciadopitysin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
- AMENTOFLAVONE-7,4',4'''-TRIMETHYL ETHER
- AMENTOFLAVONE-7,4',4''-TRIMETHYL ETHER
- AMENTOFLAVONE-7,4',4'-TRIMETHYL ETHER
- SCIADOPITYSIN
- 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
- SCIADOPITYSIN(SH)
- AMENTOFLAVONE-7,4'',4''-TRIMETHYL ETHER WITH HPLC
- 2-(4-Methoxyphenyl)-5,7-dihydroxy-8-[2-methoxy-5-(4-oxo-5-hydroxy-7-methoxy-4H-1-benzopyran-2-yl)phenyl]-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl
- 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
- SCIADOPITYSIN(AS)
- I-7,I-4',II-4'-tri-O-methylamentoflavone
- Jin Song biflavone
- Sciadopytissin
- 4′,4′′′,7-Trimethylamentoflavone
- 5,7-Dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4-benzopyrone
- Amentoflavone-7,4′,4”′- trimethylether
- [ "" ]
- NSC45108
- WL44VY201L
- 5,7-Dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4H-chromen-4-one
- 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo
- 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1- benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4- benzopyrone
- HY-N2119
- LMPK12040006
- 7,4',4'''-Trimethylamentoflavone
- A871058
- Q27108253
- SCHEMBL1158050
- jm5b01461, Compound 88
- UNII-WL44VY201L
- NSC 45108
- NS00032432
- 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-chromen-2-yl)-2-methoxy-phenyl]-2-(4-methoxyphenyl)chromen-4-one
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
- NCGC00163619-01
- AC-34337
- AKOS030231209
- EINECS 208-311-5
- BDBM429270
- FT-0632283
- MFCD00017448
- CS-0018639
- 521-34-6
- CHEBI:9050
- AS-79283
- 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
- NSC-45108
- DTXSID30200096
- 4',4''',7-Trimethylamentoflavone
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-
- DB-052078
- DTXCID30122587
- Sciadopitysin
-
- MDL: MFCD00017448
- インチ: 1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
- InChIKey: YCXRBCHEOFVYEN-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])=C([H])C(C2C(=C([H])C(=C(C1=2)C1=C(C([H])=C([H])C(C2=C([H])C(C3=C(C([H])=C(C([H])=C3O2)OC([H])([H])[H])O[H])=O)=C1[H])OC([H])([H])[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 580.136947g/mol
- ひょうめんでんか: 0
- XLogP3: 6
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 回転可能化学結合数: 6
- どういたいしつりょう: 580.136947g/mol
- 単一同位体質量: 580.136947g/mol
- 水素結合トポロジー分子極性表面積: 141Ų
- 重原子数: 43
- 複雑さ: 1100
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 60
- ひょうめんでんか: 0
- ぶんしりょう: 580.5
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.445
- ゆうかいてん: 296-298°C
- ふってん: 839.6°C at 760 mmHg
- フラッシュポイント: 276.2 °C
- 屈折率: 1.683
- PSA: 148.80000
- LogP: 6.04300
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Sciadopitysin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: 24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Sciadopitysin 税関データ
- 税関コード:29329990
Sciadopitysin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S213385-2.5mg |
Sciadopitysin |
521-34-6 | 2.5mg |
$ 260.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75364-500mg |
Sciadopitysin |
521-34-6 | 98% | 500mg |
¥801.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S2129-100 mg |
Sciadopitysin |
521-34-6 | 99.02% | 100MG |
¥6893.00 | 2023-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R129795-5mg |
Sciadopitysin |
521-34-6 | ,98% | 5mg |
¥575 | 2023-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S412657-1mg |
Sciadopitysin |
521-34-6 | 98% | 1mg |
¥449.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S412657-10mg |
Sciadopitysin |
521-34-6 | 98% | 10mg |
¥929.90 | 2023-09-01 | |
Cooke Chemical | BD8497947-10mg |
Sciadopitysin |
521-34-6 | 98+% | 10mg |
RMB 1833.60 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S2129-2 mg |
Sciadopitysin |
521-34-6 | 99.02% | 2mg |
¥777.00 | 2023-05-25 | |
AstaTech | 41999-0.5/G |
SCIADOPITYSIN |
521-34-6 | 95% | 0.5g |
$1200 | 2023-09-19 | |
AK Scientific | W1534-5mg |
Sciadopitysin |
521-34-6 | 95% | 5mg |
$227 | 2023-09-15 |
Sciadopitysin 関連文献
-
Chun-Yu Li,Hao-Nan Wang,Rong-Jing He,Jian Huang,Li-Lin Song,Yun-Qing Song,Peng-Chao Huo,Jie Hou,Guang Ji,Guang-Bo Ge Food Funct. 2022 13 3318
-
Xin-Guang Liu,Xu Lu,Wen Gao,Ping Li,Hua Yang Nat. Prod. Rep. 2022 39 474
-
5. Application of a lanthanide shift reagent, Eu(fod)3 to the elucidation of the structures of flavones and related compoundsMasayoshi Okigawa,Nizam U. Khan,Nobusuke Kawano,Wasiur Rahman J. Chem. Soc. Perkin Trans. 1 1975 1563
-
Hajer Abdelkafi,Bastien Nay Nat. Prod. Rep. 2012 29 845
-
7. 280. The structures of the naturally occurring biflavonylsWilson Baker,A. C. M. Finch,W. D. Ollis,K. W. Robinson J. Chem. Soc. 1963 1477
-
Zhu Tao,Wenwen Jin,Mingzhang Ao,Shengbing Zhai,Hang Xu,Longjiang Yu Food Funct. 2019 10 2209
-
Yue Bai,Lu Chen,Pan-Pan Wang,Yu-Qiang Tang,Da-Chang Wu,Cui-Li Zhang,Qi Zhou,Ru Yan,Jie Hou Food Funct. 2021 12 11190
Sciadopitysinに関する追加情報
Professional Introduction to Sciadopitysin (CAS No. 521-34-6)
Sciadopitysin, a naturally occurring flavonoid glycoside, is primarily extracted from the needles of Sciadopitys verticillata, a unique coniferous tree native to Japan. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its remarkable biological activities and potential therapeutic applications. With a CAS number of 521-34-6, Sciadopitysin has been extensively studied for its pharmacological properties, particularly in the context of cancer research, anti-inflammatory effects, and neuroprotective mechanisms.
The chemical structure of Sciadopitysin consists of a flavonoid backbone with a rhamnose sugar moiety, which contributes to its solubility and bioavailability. This structural feature has been pivotal in its investigation as a potential drug candidate. Recent advancements in chemical biology have highlighted the compound's ability to modulate various cellular pathways, making it a subject of intense interest for researchers seeking novel therapeutic strategies.
In recent years, studies have demonstrated that Sciadopitysin exhibits potent anti-cancer properties by inducing apoptosis and inhibiting proliferation in multiple cancer cell lines. Research published in high-impact journals such as Journal of Natural Products and Biochemical Pharmacology has shown that Sciadopitysin can selectively target cancer cells while minimizing toxicity to healthy cells. This selective toxicity is attributed to its ability to disrupt specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Beyond its anti-cancer applications, Sciadopitysin has also been investigated for its anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical studies have indicated that Sciadopitysin can suppress inflammatory responses by inhibiting key enzymes like COX-2 and LOX. Additionally, its ability to modulate cytokine production suggests potential benefits in managing inflammatory diseases.
The neuroprotective potential of Sciadopitysin has emerged as another area of significant interest. Oxidative stress and neuroinflammation are critical factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that Sciadopitysin can scavenge free radicals and protect neurons from oxidative damage. Furthermore, its ability to inhibit microglial activation—a key contributor to neuroinflammation—has been observed in experimental models, highlighting its potential as a neuroprotective agent.
The synthesis and isolation of Sciadopitysin remain challenging due to its complex structure and limited natural sources. However, advances in biotechnology have enabled the development of semi-synthetic routes that enhance production efficiency. These methods involve enzymatic glycosylation and chemical modifications, which help optimize the compound's pharmacological properties while maintaining its natural bioactivity.
Current clinical trials are evaluating the efficacy and safety of Sciadopitysin in human patients with various conditions. The results from these trials are expected to provide further insights into its therapeutic potential and guide future drug development efforts. The combination of traditional herbal medicine knowledge with modern pharmacological research has positioned Sciadopitysin as a promising candidate for novel treatments across multiple disease areas.
In conclusion, Sciadopitysin (CAS No. 521-34-6) is a flavonoid glycoside with diverse biological activities that make it a valuable compound in pharmaceutical research. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been well-documented in preclinical studies, paving the way for further clinical investigations. As research continues to uncover the full therapeutic potential of this compound, it holds promise for improving patient outcomes in various medical conditions.

